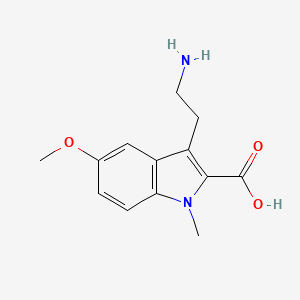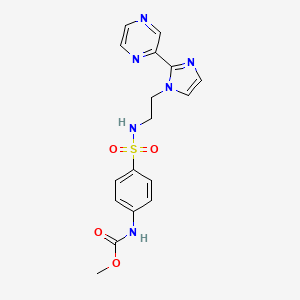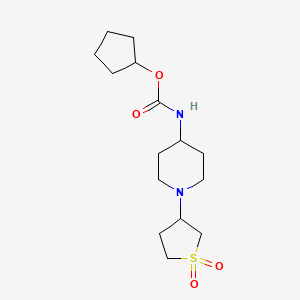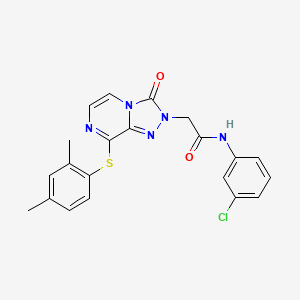![molecular formula C19H25NO3S B2794867 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine CAS No. 306978-47-2](/img/structure/B2794867.png)
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine (4,6-DMS-2-NOP) is a compound that is used in a variety of scientific laboratory experiments and research studies. It is a heterocyclic compound, meaning it contains at least one atom of a different element in its ring structure. 4,6-DMS-2-NOP is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in some plants and is used in the production of drugs and dyes. 4,6-DMS-2-NOP has been used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4,6-DMS-2-NOP has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-methyl-4,6-dimethyl-3-pyridinesulfonyl-2-(neopentyloxy)pyridine (MDP-2-NOP). It has also been used in the synthesis of a variety of other heterocyclic compounds, such as 2-methyl-4,6-dimethyl-3-pyridinesulfonyl-2-pyridin-3-yloxy-pyridine (MDP-2-POP). Additionally, 4,6-DMS-2-NOP has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug diclofenac.
Wirkmechanismus
4,6-DMS-2-NOP has a variety of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is believed to act as an agonist of certain receptors in the body, such as the prostaglandin E2 receptor (EP2). This receptor is involved in a variety of physiological processes, such as inflammation and pain. It is believed that 4,6-DMS-2-NOP binds to this receptor, activating it and causing a cascade of biochemical reactions that lead to its effects.
Biochemical and Physiological Effects
4,6-DMS-2-NOP has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as anti-allergic effects. It has also been shown to have analgesic effects, meaning it can reduce pain. Additionally, it has been shown to have anti-cancer effects, as well as anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-DMS-2-NOP has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful compound for a variety of laboratory experiments. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. However, it is also a relatively expensive compound, making it cost prohibitive for some experiments.
Zukünftige Richtungen
As 4,6-DMS-2-NOP is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore potential applications for the compound, such as its use in the development of new pharmaceuticals. Further research could also be done to explore potential uses for the compound in the field of biotechnology, such as its use in gene editing. Finally, further research could be done to explore potential ways to reduce the cost of synthesizing the compound, making it more accessible for laboratory experiments.
Synthesemethoden
4,6-DMS-2-NOP is synthesized through a process called Stille coupling. Stille coupling is a method of organic synthesis that uses a palladium-catalyzed cross-coupling reaction of organostannanes and organo-halides. In this process, two organic molecules are combined to form a single molecule. In the case of 4,6-DMS-2-NOP, the two molecules are a pyridine derivative and an organo-halide. The reaction is carried out in the presence of a palladium catalyst, which facilitates the formation of a new carbon-carbon bond between the two molecules. The reaction is typically carried out in a solvent such as dimethylformamide (DMF).
Eigenschaften
IUPAC Name |
2-(2,2-dimethylpropoxy)-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-13-9-7-8-10-16(13)24(21,22)17-14(2)11-15(3)20-18(17)23-12-19(4,5)6/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCRCNQUZAYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2794788.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)


![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)



![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)

